2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide
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Overview
Description
(S)-2-Amino-N-cyclopropyl-N-(2-methoxybenzyl)-3-methylbutanamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a unique structure that includes an amino group, a cyclopropyl group, and a methoxybenzyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-cyclopropyl-N-(2-methoxybenzyl)-3-methylbutanamide typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-cyclopropyl-N-(2-methoxybenzyl)-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(S)-2-Amino-N-cyclopropyl-N-(2-methoxybenzyl)-3-methylbutanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-cyclopropyl-N-(2-methoxybenzyl)-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, compounds with similar structures have been shown to bind to serotonin receptors, influencing neurotransmitter pathways . This binding can lead to various physiological effects, including alterations in mood and perception.
Comparison with Similar Compounds
Similar Compounds
25I-NBOMe: A potent serotonin receptor agonist with hallucinogenic properties.
25C-NBOMe: Another serotonin receptor agonist with similar effects.
Uniqueness
(S)-2-Amino-N-cyclopropyl-N-(2-methoxybenzyl)-3-methylbutanamide is unique due to its specific structural features, such as the cyclopropyl and methoxybenzyl groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C16H24N2O2 |
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Molecular Weight |
276.37 g/mol |
IUPAC Name |
2-amino-N-cyclopropyl-N-[(2-methoxyphenyl)methyl]-3-methylbutanamide |
InChI |
InChI=1S/C16H24N2O2/c1-11(2)15(17)16(19)18(13-8-9-13)10-12-6-4-5-7-14(12)20-3/h4-7,11,13,15H,8-10,17H2,1-3H3 |
InChI Key |
CVHASCLIIWXKJC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)N(CC1=CC=CC=C1OC)C2CC2)N |
Origin of Product |
United States |
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